molecular formula C16H16N2O6 B109620 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene CAS No. 96315-06-9

4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene

Cat. No. B109620
CAS RN: 96315-06-9
M. Wt: 332.31 g/mol
InChI Key: LVSOUJWCHNZHTG-UHFFFAOYSA-N
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Description

The compound “4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene” is a complex organic molecule. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich .

Scientific Research Applications

Ethoxylation and Nitrobenzene Derivatives

One study details the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions, demonstrating the efficiency of nucleophilic substitution reactions facilitated by phase-transfer catalysts and ultrasound. This method could be relevant for synthesizing complex nitrobenzene derivatives, including 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene, by optimizing reaction conditions for selective ethoxylation (Wang & Rajendran, 2007).

Degradation and Transformation Studies

The degradation of nitrophenol compounds by basidiomycete Phanerochaete chrysosporium has been investigated, showing the transformation of 4-nitrophenol to other derivatives through hydroxylation and methylation. This study suggests potential bioremediation applications for nitrobenzene derivatives in environmental cleanup efforts (Teramoto, Tanaka, & Wariishi, 2004).

Electrochemical Reduction

Research on the electrochemical reduction of nitrobenzene and 4-nitrophenol highlights the potential for selective reduction processes in synthesizing aminophenols and related compounds from nitrobenzene derivatives. Such methodologies could be adapted for the targeted synthesis or modification of complex molecules like 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene (Silvester et al., 2006).

Nitroxide-Mediated Polymerization

Another study explores the use of nitroxide-mediated polymerization (NMP) with specific nitroxide radicals for polymerizing methyl methacrylate and styrene. The application of such radicals in NMP suggests a potential pathway for creating polymeric materials with embedded nitrobenzene derivatives, offering insights into material science applications (Greene & Grubbs, 2010).

properties

IUPAC Name

4-methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-11-3-5-13(17(19)20)15(9-11)23-7-8-24-16-10-12(2)4-6-14(16)18(21)22/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSOUJWCHNZHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190232
Record name Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene

CAS RN

96315-06-9
Record name Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96315-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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